2-(2-Butoxy-3,5-difluorophenyl)ethanol
CAS No.:
Cat. No.: VC13542168
Molecular Formula: C12H16F2O2
Molecular Weight: 230.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H16F2O2 |
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Molecular Weight | 230.25 g/mol |
IUPAC Name | 2-(2-butoxy-3,5-difluorophenyl)ethanol |
Standard InChI | InChI=1S/C12H16F2O2/c1-2-3-6-16-12-9(4-5-15)7-10(13)8-11(12)14/h7-8,15H,2-6H2,1H3 |
Standard InChI Key | NNPAMPKJRIFVSE-UHFFFAOYSA-N |
SMILES | CCCCOC1=C(C=C(C=C1F)F)CCO |
Canonical SMILES | CCCCOC1=C(C=C(C=C1F)F)CCO |
Introduction
Synthesis and Manufacturing
Synthetic Pathways
While direct literature on the synthesis of 2-(2-Butoxy-3,5-difluorophenyl)ethanol is limited, plausible routes can be inferred from analogous compounds:
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Alkylation of 3,5-Difluorophenol:
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3,5-Difluorophenol undergoes alkylation with 1-bromobutane in the presence of a base (e.g., K₂CO₃) to form 2-butoxy-3,5-difluorobenzene .
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Subsequent Friedel-Crafts acylation with acetyl chloride and AlCl₃ yields 1-(2-butoxy-3,5-difluorophenyl)ethanone.
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Reduction of the ketone to ethanol is achieved using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Grignard Reaction:
Industrial-Scale Production
Continuous flow reactors are employed for large-scale synthesis to ensure consistent yield and purity. Automated systems manage reagent addition and product isolation, minimizing human exposure to intermediates .
Physicochemical Properties
Key properties of 2-(2-Butoxy-3,5-difluorophenyl)ethanol are extrapolated from structurally related compounds:
The compound’s melting point is expected to be low due to the flexible butoxy chain, enhancing its utility in liquid formulations .
Chemical Reactivity and Applications
Oxidation and Reduction
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Oxidation: The ethanol group can be oxidized to a ketone or carboxylic acid using KMnO₄ or CrO₃, enabling derivatization for drug intermediates.
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Reduction: Further reduction of the ethanol moiety is atypical but feasible under strong reducing conditions .
Electrophilic Aromatic Substitution
The fluorine atoms direct electrophiles to the para position, facilitating halogenation or nitration. For example, bromination at the 4-position occurs selectively in the presence of Br₂/FeBr₃ .
Applications in Medicinal Chemistry
The compound’s fluorinated aromatic core is a privileged structure in drug design, seen in kinase inhibitors and antimicrobial agents. Its ethanol side chain allows for prodrug formulations via esterification .
Biological Activity and Toxicology
Mechanism of Action
Preliminary studies on analogous compounds suggest interactions with cytochrome P450 enzymes, altering drug metabolism . The fluorine atoms may enhance binding to hydrophobic enzyme pockets, while the butoxy group modulates membrane permeability .
Toxicity Profile
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Acute Exposure: Similar to 2-butoxyethanol, ingestion may cause metabolic acidosis and hemolysis .
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Chronic Exposure: Potential nephrotoxicity due to fluorinated metabolites, necessitating OSHA-compliant handling .
Industrial and Research Applications
Solvent and Coating Industry
The compound’s dual solubility makes it a candidate for water-based paints and adhesives, reducing VOC emissions compared to traditional solvents .
Polymer Science
Incorporation into epoxy resins enhances thermal stability, attributed to the fluorine atoms’ electron-withdrawing effects .
Parameter | Recommendation |
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PPE | Gloves, goggles, ventilated hood |
Storage | Inert atmosphere, <30°C |
Disposal | Incineration with scrubbers |
Workplace exposure limits should adhere to OSHA’s 2-butoxyethanol standards (8-hour TWA: 25 ppm) .
Future Research Directions
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Pharmacokinetic Studies: Clarify absorption and excretion pathways.
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Green Synthesis: Develop catalytic methods to minimize waste.
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Polymer Applications: Explore fluorinated polymers for electronics.
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